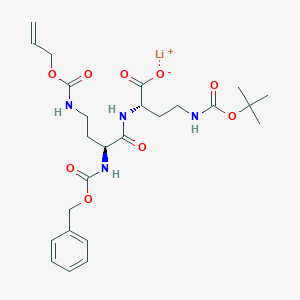
Lithium (S)-2-((S)-4-(((allyloxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)butanamido)-4-((tert-butoxycarbonyl)amino)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium (S)-2-((S)-4-(((allyloxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)butanamido)-4-((tert-butoxycarbonyl)amino)butanoate is a complex organic compound that has garnered interest in various scientific fields This compound is characterized by its intricate structure, which includes multiple functional groups such as allyloxy, benzyloxy, and tert-butoxycarbonyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium (S)-2-((S)-4-(((allyloxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)butanamido)-4-((tert-butoxycarbonyl)amino)butanoate typically involves multi-step organic reactions. The process begins with the protection of amino acids using tert-butoxycarbonyl (Boc) groups. Subsequent steps include the introduction of allyloxy and benzyloxycarbonyl groups through esterification and amidation reactions. The final step involves the lithiation process, where lithium is introduced to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated synthesis platforms can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Lithium (S)-2-((S)-4-(((allyloxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)butanamido)-4-((tert-butoxycarbonyl)amino)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: Nucleophilic substitution reactions can replace functional groups with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
Lithium (S)-2-((S)-4-(((allyloxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)butanamido)-4-((tert-butoxycarbonyl)amino)butanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a component in specialized chemical formulations.
Mechanism of Action
The mechanism of action of Lithium (S)-2-((S)-4-(((allyloxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)butanamido)-4-((tert-butoxycarbonyl)amino)butanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical processes. Its effects are mediated through the alteration of molecular structures and the formation of stable complexes.
Comparison with Similar Compounds
Similar Compounds
Lithium (S)-2-((S)-4-(((benzyloxy)carbonyl)amino)-4-oxobutanoic acid hydrate): Shares similar functional groups but differs in its overall structure and properties.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(((benzyloxy)carbonyl)amino)butanoic acid: Another related compound with distinct structural features.
Uniqueness
Lithium (S)-2-((S)-4-(((allyloxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)butanamido)-4-((tert-butoxycarbonyl)amino)butanoate is unique due to its combination of multiple protective groups and its specific lithiation process
Properties
Molecular Formula |
C25H35LiN4O9 |
|---|---|
Molecular Weight |
542.5 g/mol |
IUPAC Name |
lithium;(2S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[[(2S)-2-(phenylmethoxycarbonylamino)-4-(prop-2-enoxycarbonylamino)butanoyl]amino]butanoate |
InChI |
InChI=1S/C25H36N4O9.Li/c1-5-15-36-22(33)26-13-11-18(29-24(35)37-16-17-9-7-6-8-10-17)20(30)28-19(21(31)32)12-14-27-23(34)38-25(2,3)4;/h5-10,18-19H,1,11-16H2,2-4H3,(H,26,33)(H,27,34)(H,28,30)(H,29,35)(H,31,32);/q;+1/p-1/t18-,19-;/m0./s1 |
InChI Key |
YSJUJZWEUDXARO-HLRBRJAUSA-M |
Isomeric SMILES |
[Li+].CC(C)(C)OC(=O)NCC[C@@H](C(=O)[O-])NC(=O)[C@H](CCNC(=O)OCC=C)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
[Li+].CC(C)(C)OC(=O)NCCC(C(=O)[O-])NC(=O)C(CCNC(=O)OCC=C)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


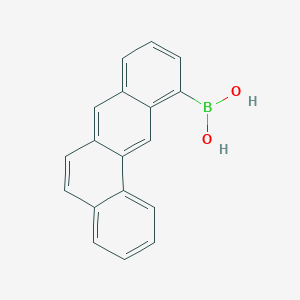
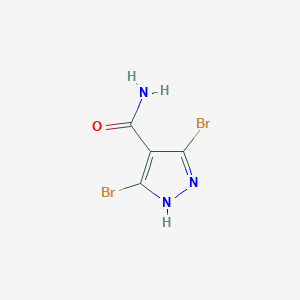
![[1-(2-Pyridyl)cyclopropyl]methanol](/img/structure/B12980987.png)
![(2-Oxa-6-azaspiro[4.5]decan-3-yl)methanamine](/img/structure/B12980991.png)
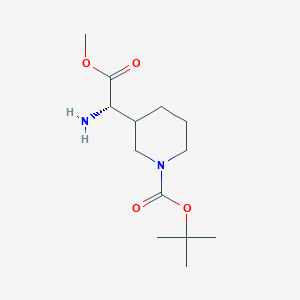
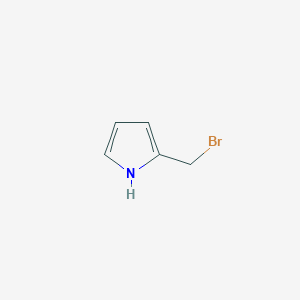
![(1R,5R)-tert-Butyl 10-amino-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate](/img/structure/B12980997.png)
![(6S)-1,4-Diazabicyclo[4.3.1]decan-2-one](/img/structure/B12981008.png)
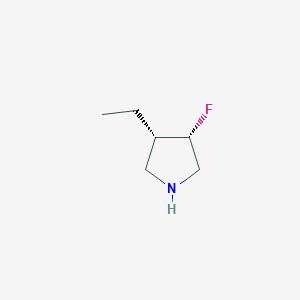
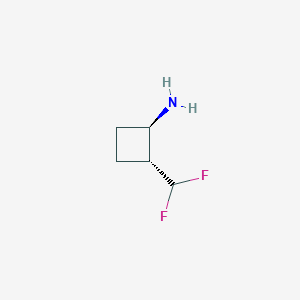

![1-Vinylspiro[3.5]nonan-1-ol](/img/structure/B12981035.png)
![6-Chloro-1H-pyrazolo[3,4-b]pyrazine-3-carboxylic acid](/img/structure/B12981037.png)
![2-((4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)-2,6-diazaspiro[3.3]heptane hydrochloride](/img/structure/B12981041.png)
